Fluroxypyr-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

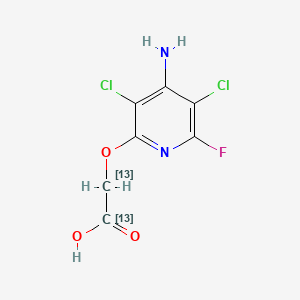

C7H5Cl2FN2O3 |

|---|---|

Molecular Weight |

257.01 g/mol |

IUPAC Name |

2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid |

InChI |

InChI=1S/C7H5Cl2FN2O3/c8-3-5(11)4(9)7(12-6(3)10)15-1-2(13)14/h1H2,(H2,11,12)(H,13,14)/i1+1,2+1 |

InChI Key |

MEFQWPUMEMWTJP-ZDOIIHCHSA-N |

Isomeric SMILES |

[13CH2]([13C](=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F |

Canonical SMILES |

C(C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fluroxypyr-13C2: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of Fluroxypyr-13C2, an isotopically labeled form of the herbicide Fluroxypyr. This document is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds for quantitative analysis and metabolic studies.

Introduction

Fluroxypyr is a synthetic auxin herbicide used for the control of broadleaf weeds.[1][2] Its isotopically labeled counterpart, this compound, serves as a crucial internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] The incorporation of two carbon-13 isotopes into the acetic acid moiety of the molecule allows for its precise differentiation from the naturally abundant unlabeled form, ensuring accurate quantification in complex matrices.

Chemical Structure and Identity

The chemical structure of this compound is identical to that of Fluroxypyr, with the exception of the two carbon atoms in the acetic acid group, which are replaced with their stable isotope, ¹³C.

Chemical Name: 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic-[1,2-¹³C₂] acid

Image of the chemical structure of Fluroxypyr can be found at PubChem CID 50465. [5]

The structural relationship between the unlabeled Fluroxypyr and its isotopically labeled form is fundamental to its application as an internal standard.

Caption: Logical relationship of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of Fluroxypyr and its Isotopically Labeled Analogs

| Property | Fluroxypyr (Unlabeled) | This compound | Fluroxypyr-d2,13C2 |

| Molecular Formula | C₇H₅Cl₂FN₂O₃ | ¹³C₂C₅H₅Cl₂FN₂O₃ | ¹³C₂C₅D₂H₃Cl₂FN₂O₃ |

| Molecular Weight | 255.03 g/mol | 257.02 g/mol | 259.028 g/mol |

| Accurate Mass | 253.9661256 Da | Not Available | 257.9854 Da |

| Melting Point | 57.5 °C | Not Available | Not Available |

| Water Solubility | Data available for unlabeled Fluroxypyr | Not Available | Not Available |

| Storage Temperature | Not specified | Not specified | -20°C |

| Purity | Not specified | Not specified | >95% (HPLC) |

Experimental Protocols

While specific protocols for this compound are not extensively published, methods for the synthesis and analysis of unlabeled Fluroxypyr can be adapted. Furthermore, a protocol for the extraction of ¹⁴C-labeled Fluroxypyr provides a relevant methodology for radiolabeled analogs.

Synthesis of Fluroxypyr

A general synthetic route for unlabeled Fluroxypyr has been described, which could be adapted for the synthesis of this compound by using ¹³C-labeled starting materials. One reported method involves the following key steps:

-

Reaction of pentachloropyridine with potassium fluoride to yield 3,5-dichloro-2,3,6-trifluoropyridine.

-

Ammonation followed by hydrolysis to produce potassium 4-amino-3,5-dichlor-6-fluro-2-pyridinate.

-

Alkylation to yield methyl (4-amino-3,5-dichloro-6-fluror-2-pyridinyloxy) acetate.

-

Conversion to 1-methylheptyl (4-amino-3,5-dicholor-6-fluoro-3-pyridinyloxy) acetate (Fluroxypyr).

An alternative final step involves the alkylation of potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate with methylheptyl chloroacetate. Another synthetic approach involves the reaction of 4-amino-3,5-dichloro-2,6-difluoropyridine with ethyl glycolate.

To synthesize this compound, ¹³C-labeled glycolate or a related precursor would be required in the final steps of these synthetic pathways.

Caption: Generalized synthesis workflow for Fluroxypyr.

Analytical Methods

This compound is primarily used as an internal standard in chromatographic methods. The following outlines a general approach for the analysis of Fluroxypyr in environmental samples, which would be the context for using this compound.

4.2.1. Sample Preparation: Extraction of Fluroxypyr from Plant Tissue

This protocol is adapted from a method for ¹⁴C-labeled Fluroxypyr acid metabolite extraction and is applicable for preparing samples for LC-MS or similar analysis.

Materials:

-

Plant tissue sample

-

10% Methanol (MeOH) or Acetonitrile (ACN) with 0.25% Non-ionic surfactant (NIS)

-

Liquid nitrogen

-

Extraction solution (specific composition depends on the study, but often a buffered organic solvent mixture)

-

Scintillation cocktail and counter (for method development and validation with radiolabeled standards)

Procedure:

-

Wash the plant tissue in 10 mL of 10% MeOH or ACN with 0.25% NIS in a 20 mL scintillation vial using a vortex mixer to remove surface residues.

-

Remove the tissue and combine it with the remaining untreated tissue. The wash solution can be analyzed to determine the amount of unabsorbed compound.

-

Freeze the entire plant sample in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Suspend the ground tissue in an appropriate volume of extraction solution.

-

Agitate the suspension on a shaker for a specified time (e.g., 30 minutes) to ensure efficient extraction.

-

Centrifuge the sample to pellet the solid plant material.

-

Collect the supernatant containing the extracted analytes for further cleanup or direct analysis.

4.2.2. Instrumental Analysis

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a common and sensitive method for the quantification of Fluroxypyr.

-

Chromatographic Column: A C18 reversed-phase column is often suitable.

-

Mobile Phase: A gradient of acidified water and an organic solvent like acetonitrile or methanol is typically used.

-

Mass Spectrometry: Detection is performed using electrospray ionization (ESI) in either positive or negative ion mode, with multiple reaction monitoring (MRM) for high selectivity and sensitivity.

This compound would be added to the sample at a known concentration at the beginning of the sample preparation process. The ratio of the peak area of the unlabeled Fluroxypyr to the peak area of the this compound internal standard is then used to construct a calibration curve and accurately quantify the amount of Fluroxypyr in the unknown sample.

Caption: General analytical workflow for Fluroxypyr.

Mechanism of Action

While this compound is primarily a tool for chemical analysis, its unlabeled counterpart, Fluroxypyr, acts as a systemic herbicide. It mimics the natural plant hormone auxin, leading to uncontrolled growth and ultimately the death of susceptible broadleaf plants. The herbicide is absorbed through the leaves and translocated throughout the plant.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the herbicide Fluroxypyr in various matrices. While specific physicochemical data for this labeled compound are scarce, the properties of the unlabeled parent molecule provide a reliable reference. The experimental protocols for synthesis and analysis of Fluroxypyr can be readily adapted for its ¹³C-labeled analog. This guide provides a foundational understanding for researchers and scientists working with this important analytical standard.

References

- 1. Comprehensive evaluation of fluroxypyr herbicide on physiological parameters of spring hybrid millet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fluroxypyr-meptyl | C15H21Cl2FN2O3 | CID 54745 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Fluroxypyr-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fluroxypyr-¹³C₂, a stable isotope-labeled version of the systemic herbicide Fluroxypyr. The inclusion of ¹³C₂-labels in the acetic acid moiety of the molecule makes it an invaluable internal standard for quantitative analysis in various matrices, particularly in metabolic and environmental fate studies. This document outlines a plausible synthetic route, detailed experimental protocols, purification methods, and expected analytical data.

Overview of the Synthetic Strategy

The synthesis of Fluroxypyr-¹³C₂ is approached through a two-step process. The first step involves the preparation of the key intermediate, 4-amino-3,5-dichloro-6-fluoropyridin-2-ol. The second, and crucial, step is the alkylation of this intermediate with a ¹³C₂-labeled haloacetic acid derivative via a Williamson ether synthesis. This method is favored for its reliability and adaptability to isotopically labeled reagents.

Logical Workflow of Fluroxypyr-¹³C₂ Synthesis

Caption: General synthetic pathway for Fluroxypyr-¹³C₂.

Experimental Protocols

Synthesis of 4-amino-3,5-dichloro-6-fluoropyridin-2-ol (Intermediate)

The synthesis of the pyridinol intermediate is a multi-step process starting from pentachloropyridine.

Step 1: Fluorination of Pentachloropyridine

-

Reaction: Pentachloropyridine is reacted with a fluorinating agent, such as potassium fluoride (KF), in an aprotic polar solvent to yield 3,5-dichloro-2,4,6-trifluoropyridine.

Step 2: Ammonolysis

-

Reaction: The resulting trifluoropyridine is then subjected to ammonolysis, typically using aqueous ammonia, to introduce the amino group at the 4-position, yielding 4-amino-3,5-dichloro-2,6-difluoropyridine.

Step 3: Hydrolysis

-

Reaction: Selective hydrolysis of one of the fluorine atoms at the 2- or 6-position is achieved by reacting with a base like potassium hydroxide (KOH). This step yields the potassium salt of 4-amino-3,5-dichloro-6-fluoropyridin-2-ol.[1]

Detailed Protocol for Hydrolysis:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3,5-dichloro-2,6-difluoropyridine in an aqueous solution of potassium hydroxide.

-

Heat the mixture to reflux and maintain for 2-3 hours.

-

Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, potassium 4-amino-3,5-dichloro-6-fluoropyridin-2-olate, will precipitate out of the solution.

-

Isolate the solid product by filtration and wash with a small amount of cold water.

-

Dry the product under vacuum.

Synthesis of Fluroxypyr-¹³C₂ via Williamson Ether Synthesis

This step involves the nucleophilic substitution of the halide from a ¹³C₂-labeled chloroacetic acid by the potassium salt of the pyridinol intermediate.

Experimental Workflow for Williamson Ether Synthesis

Caption: Workflow for the synthesis of crude Fluroxypyr-¹³C₂.

Detailed Protocol:

-

To a solution of potassium 4-amino-3,5-dichloro-6-fluoropyridin-2-olate in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide - DMF), add ¹³C₂-chloroacetic acid.

-

Heat the reaction mixture to 80-100 °C and stir for several hours.

-

Monitor the reaction for completion by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and acidify to a pH of 2-3 with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude Fluroxypyr-¹³C₂.

Purification of Fluroxypyr-¹³C₂

Purification of the crude product is essential to achieve the high purity required for its use as an analytical standard. Preparative HPLC is a highly effective method, with recrystallization being a viable alternative.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers excellent separation of the desired product from unreacted starting materials and byproducts.

Purification Workflow via Preparative HPLC

Caption: Workflow for the purification of Fluroxypyr-¹³C₂ by HPLC.

Suggested HPLC Parameters:

| Parameter | Value |

| Column | SinoChrom ODS-BP (or equivalent C18) |

| Particle Size | 5 µm |

| Column Dimensions | 4.6 mm x 200 mm (analytical scale for method development) |

| Mobile Phase | Methanol : Water (e.g., 85:15 v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min (analytical) |

| Detection | UV at 235 nm |

| Column Temperature | Room temperature |

Note: These parameters are for analytical scale and should be adapted for preparative scale purification.

Recrystallization

Recrystallization is a cost-effective method for purification if a suitable solvent system can be identified.

Protocol for Recrystallization:

-

Dissolve the crude Fluroxypyr-¹³C₂ in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, acetone, or ethyl acetate).

-

If the solution is colored, treat it with activated charcoal and filter while hot.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and purification of Fluroxypyr-¹³C₂.

| Parameter | Expected Value/Range |

| Overall Yield | 40-50% (with respect to the pyridinol intermediate) |

| Purity (after purification) | >98% (as determined by HPLC) |

| Molecular Weight | ~257.04 g/mol (for ¹²C₅¹³C₂H₅Cl₂FN₂O₃) |

| Isotopic Enrichment | >99% for ¹³C |

Conclusion

This technical guide provides a robust framework for the synthesis and purification of Fluroxypyr-¹³C₂. The outlined protocols, based on established chemical principles, offer a clear path for researchers and scientists to produce this valuable analytical standard. The successful synthesis and purification of Fluroxypyr-¹³C₂ will enable more accurate and reliable quantification in complex matrices, thereby supporting critical research in drug development, environmental science, and toxicology.

References

Fluroxypyr-13C2 CAS number and molecular weight

An In-depth Technical Guide on Fluroxypyr-13C2

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies related to the isotopically labeled herbicide, this compound. It is intended for researchers, scientists, and professionals in the fields of drug development, environmental science, and agriculture.

Quantitative Data Summary

For ease of comparison, the key quantitative data for Fluroxypyr and its specified isotopologue are summarized in the table below.

| Compound | CAS Number | Molecular Weight ( g/mol ) |

| Fluroxypyr | 69377-81-7 | 255.03 |

| This compound | Not Available | 257.02 [1][2] |

Note: A specific CAS number for this compound is not publicly available. It is common practice to reference the CAS number of the unlabeled parent compound for its isotopically labeled analogues.

Core Compound Overview: Fluroxypyr

Fluroxypyr is a selective, systemic herbicide primarily used for the post-emergence control of broadleaf weeds in various agricultural and non-crop settings.[2][3] It belongs to the pyridine carboxylic acid class of herbicides and functions as a synthetic auxin.[2] Its mode of action involves mimicking the natural plant growth hormone auxin, leading to uncontrolled and disorganized cell growth in susceptible plants, which ultimately results in their death. A key advantage of Fluroxypyr is its selectivity, which allows for the effective removal of broadleaf weeds without causing significant harm to grass crops.

This compound: A Tool for Research

This compound is a stable isotope-labeled variant of Fluroxypyr, where two Carbon-12 atoms are substituted with Carbon-13 atoms. This isotopic labeling increases the molecular weight to 257.02 g/mol and renders the molecule distinguishable from its unlabeled counterpart by mass spectrometry. This property makes this compound an invaluable tool in scientific research, particularly as an internal standard for quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its use allows for the accurate determination of Fluroxypyr concentrations in complex matrices by correcting for variations during sample preparation and analysis.

Mechanism of Action in Plants: The Auxin Signaling Pathway

Fluroxypyr exerts its herbicidal effects by disrupting the auxin signaling pathway in plants. It acts as a mimic of the natural auxin, indole-3-acetic acid (IAA).

The key steps of this disruption are as follows:

-

Perception and Binding: The biologically active form of Fluroxypyr binds to the TIR1/AFB family of auxin co-receptors.

-

Complex Formation: This binding event stabilizes the formation of a complex between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.

-

Targeted Degradation: The formation of this complex signals the ubiquitination of the Aux/IAA proteins, marking them for degradation by the 26S proteasome.

-

De-repression of Gene Expression: The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs). These ARFs are then free to bind to Auxin Response Elements (AuxREs) in the promoter regions of auxin-responsive genes, thereby activating their transcription.

-

Physiological Effect: The persistent and unregulated activation of these genes by Fluroxypyr leads to an overstimulation of auxin-related processes, resulting in epinastic growth, tissue damage, and ultimately, plant death.

Diagram of Fluroxypyr's Effect on the Auxin Signaling Pathway

Caption: Logical flow of Fluroxypyr's disruption of auxin signaling.

Experimental Protocols

Method for Determination of Fluroxypyr in Soil

This protocol details a method for the extraction, purification, and quantification of Fluroxypyr in soil samples, a critical procedure for environmental monitoring.

Methodology:

-

Extraction: Soil samples are extracted with a solution of 0.05 M sodium hydroxide in methanol.

-

Purification: The resulting extract undergoes an acid-base liquid-liquid partition for initial cleanup.

-

Derivatization: The purified extract is concentrated, and the Fluroxypyr is derivatized to a more volatile form suitable for gas chromatography.

-

Cleanup: The derivatized sample is further cleaned using a Florisil solid-phase extraction column.

-

Analysis: The final sample is analyzed by Gas Chromatography with an Electron Capture Detector (GC-ECD).

-

Recovery Rate: 70% to 104%

-

Limit of Detection (LOD): 5 µg/kg

Diagram of Experimental Workflow for Soil Analysis

Caption: Workflow for the analysis of Fluroxypyr in soil.

HPLC Method for the Analysis of Fluroxypyr Ester

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the quantification of Fluroxypyr esters.

Chromatographic Conditions:

-

Column: SinoChrom ODS-BP (5µm, 4.6mm×200mm)

-

Mobile Phase: Methanol:Water (85:15, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 235 nm

-

Internal Standard: o-nitroaniline

-

Linear Range: 0.02~0.5 mg/mL

-

Correlation Coefficient (r): 0.9994

-

Standard Addition Recovery: 99.5% ~ 100%

Potential Effects in Mammalian Systems

While the primary target of Fluroxypyr is the plant auxin pathway, some research has explored its effects on mammalian cells. One study investigated the impact of Fluroxypyr-1-methylheptyl ester (FPMH) on bovine mammary gland epithelial cells. The findings suggested that FPMH can induce apoptosis (programmed cell death) by modulating the PI3K and MAPK signaling pathways and by causing endoplasmic reticulum (ER) stress.

Diagram of Proposed Signaling in Bovine Mammary Cells

Caption: Proposed mechanism of FPMH-induced apoptosis in mammalian cells.

References

Navigating Isotopic Purity and Stability: A Technical Guide to Fluroxypyr-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Fluroxypyr-13C2, a critical internal standard for quantitative analysis. The information presented herein is essential for researchers and scientists employing this labeled compound in metabolic studies, environmental analysis, and drug development.

Isotopic Purity of this compound

This compound is utilized as an internal standard in sensitive analytical techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The accuracy of quantitative results hinges on the precise knowledge of the isotopic purity of the standard.

While a specific certificate of analysis for this compound was not publicly available, the chemical purity of a related compound, Fluroxypyr-d2,13C2, is reported to be greater than 95% as determined by High-Performance Liquid Chromatography (HPLC)[2]. It is standard practice for manufacturers of isotopically labeled compounds to provide a detailed Certificate of Analysis specifying the isotopic enrichment. For 13C-labeled standards, this enrichment is typically high, often exceeding 98%.

Table 1: Representative Isotopic Purity Data for Labeled Compounds

| Parameter | Typical Specification | Method |

| Chemical Purity | >95% | HPLC |

| Isotopic Enrichment | >98% for 13C | Mass Spectrometry, NMR |

Stability of this compound

Fluroxypyr is stable in acidic media and at temperatures up to its melting point[3]. It is an acidic compound that reacts with alkalis to form salts[3]. The stability of Fluroxypyr under various environmental conditions is summarized below.

Table 2: Stability of Unlabeled Fluroxypyr under Various Conditions

| Condition | Half-life (DT50) | Reference |

| Hydrolysis (pH 9, 20°C) | 185 days | [3] |

| Soil | 5-9 days (laboratory, 23°C) | PubChem |

| Soil | 6.6-21.3 days (various soil types) | PubChem |

For optimal stability, it is recommended to store this compound at -20°C.

Experimental Protocols

Accurate determination of the purity and stability of this compound requires robust analytical methodologies. The following protocols are based on established methods for the analysis of Fluroxypyr.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is suitable for assessing the chemical purity of this compound.

-

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of methanol and water.

-

Detection: UV detection at an appropriate wavelength.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Inject the standard solution into the HPLC system.

-

Record the chromatogram and determine the retention time and peak area of the main component.

-

Calculate the percentage purity based on the area of the main peak relative to the total area of all peaks.

-

Determination of Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the isotopic enrichment of labeled compounds.

-

Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS or GC-MS).

-

Procedure:

-

Introduce a solution of this compound into the mass spectrometer.

-

Acquire the mass spectrum of the molecular ion region.

-

Determine the relative intensities of the ion corresponding to this compound (M+2) and the unlabeled Fluroxypyr (M).

-

Calculate the isotopic enrichment based on the ratio of the peak areas.

-

Visualizations

The following diagrams illustrate the synthesis of Fluroxypyr and a general analytical workflow for its characterization.

Caption: Synthetic pathway for Fluroxypyr.

Caption: Analytical workflow for this compound characterization.

References

Fluroxypyr-13C2 certificate of analysis and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fluroxypyr-13C2, a stable isotope-labeled internal standard essential for the accurate quantification of the herbicide Fluroxypyr in various matrices. This document outlines the certificate of analysis, supplier information, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Certificate of Analysis and Supplier Information

This compound is available from several reputable suppliers of analytical reference standards. While the exact specifications may vary between batches and suppliers, a typical Certificate of Analysis (CoA) will provide the following key quantitative data.

Table 1: Representative Quantitative Data for this compound from a Certificate of Analysis

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥98% | HPLC, LC-MS/MS |

| Isotopic Purity | ≥99 atom % 13C | Mass Spectrometry |

| Chemical Identity | Conforms to structure | 1H-NMR, Mass Spectrometry |

| Concentration (if sold in solution) | Nominal value ± 5% | Gravimetric, LC-MS/MS |

| Residual Solvents | As per USP <467> | Headspace GC-MS |

| Appearance | White to off-white solid | Visual Inspection |

| Storage Condition | -20°C | N/A |

Key Suppliers:

-

LGC Standards: A supplier of reference materials, LGC offers Fluroxypyr and its isotopically labeled analogues. While a direct CoA for this compound was not publicly available, they provide a CoA for the related standard, Fluroxypyr-d2,13C2, which indicates a purity of >95% by HPLC.[1]

-

MedChemExpress: This supplier lists this compound and notes its application as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2] They recommend consulting the Certificate of Analysis for specific storage conditions.

Experimental Protocol: Quantitative Analysis of Fluroxypyr using this compound Internal Standard by LC-MS/MS

This section details a standard workflow for the quantification of Fluroxypyr in a given matrix (e.g., soil, water, agricultural products) using this compound as an internal standard.

Materials and Reagents

-

Fluroxypyr analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

QuEChERS extraction salts and cleanup tubes (or equivalent solid-phase extraction cartridges)

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and effective technique for extracting pesticides from various sample matrices.

-

Homogenization: Homogenize the sample (e.g., 10 g of fruit or soil) to ensure uniformity.

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate).

-

Shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

-

Cleanup (Dispersive Solid-Phase Extraction):

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at high speed for 5 minutes.

-

Internal Standard Spiking: Transfer the final supernatant to a clean vial and add a known concentration of this compound internal standard.

-

Dilution: Dilute the sample as necessary with the initial mobile phase conditions for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of Fluroxypyr. Method optimization is recommended for specific instrumentation and matrices.

Table 2: LC-MS/MS Parameters for Fluroxypyr Analysis

| Parameter | Condition |

| LC System | Agilent 1100 HPLC or equivalent |

| Column | Zorbax SB-C8 (4.6 mm x 75 mm, 3.5 µm) or equivalent reversed-phase column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 5-10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate. |

| Flow Rate | 0.4 - 0.6 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Fluroxypyr: Precursor Ion (m/z) → Product Ion (m/z) (specific transitions to be optimized) |

| This compound: Precursor Ion (m/z) → Product Ion (m/z) (specific transitions to be optimized) | |

| Ion Source Parameters | Capillary Voltage, Gas Flow, Temperature to be optimized for the specific instrument. |

Data Analysis

Quantification is performed by creating a calibration curve of the peak area ratio of the Fluroxypyr analyte to the this compound internal standard versus the concentration of the Fluroxypyr calibration standards. The concentration of Fluroxypyr in the unknown samples is then calculated from this curve.

Diagrams

Workflow for Acquiring and Using this compound

Workflow for the procurement and use of this compound as an internal standard.

Signaling Pathway (Illustrative for Herbicide Action)

While this compound itself is an analytical tool, the parent compound, Fluroxypyr, acts as a synthetic auxin herbicide. The following diagram illustrates a simplified signaling pathway of natural auxin, which synthetic auxins like Fluroxypyr mimic to induce herbicidal effects.

Simplified auxin signaling pathway mimicked by Fluroxypyr.

References

Fluroxypyr mechanism of action as a synthetic auxin herbicide

An In-depth Technical Guide on the Core Mechanism of Action of Fluroxypyr as a Synthetic Auxin Herbicide

Executive Summary

Fluroxypyr is a selective, systemic, post-emergence herbicide belonging to the pyridine carboxylic acid chemical class, which is widely utilized for the control of broadleaf weeds.[1][2] Its herbicidal activity stems from its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[3][4] Fluroxypyr disrupts numerous essential growth processes by inducing an overdose of auxin-like activity, leading to characteristic symptoms such as epinasty, stem twisting, and ultimately, plant death.[5] This technical guide provides a detailed examination of the molecular mechanism of fluroxypyr, presents quantitative data on its biological activity, outlines key experimental protocols for its study, and visualizes the critical pathways and workflows involved.

Core Mechanism of Action

The herbicidal effect of fluroxypyr is initiated by its recognition and binding to the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) family of auxin co-receptors. This action triggers a cascade of molecular events that overwhelm the plant's natural hormonal regulation.

2.1 Uptake and Translocation Fluroxypyr is typically applied as a meptyl ester (fluroxypyr-meptyl), which is readily absorbed through the foliage of the plant. Following uptake, the ester is hydrolyzed within the plant tissue to its biologically active form, fluroxypyr acid. The active acid is then translocated throughout the plant, accumulating in meristematic tissues where it exerts its primary effects.

2.2 Molecular Perception and Signal Transduction The central mechanism of fluroxypyr action involves its role as a "molecular glue".

-

Receptor Binding : Fluroxypyr acid binds to the auxin receptor pocket on TIR1/AFB proteins. While it can bind to several members of this family, including TIR1 and AFB2, it shows a notable affinity for the AFB5 receptor clade.

-

Co-receptor Complex Formation : The binding of fluroxypyr stabilizes the interaction between the TIR1/AFB receptor and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein. This creates a stable ternary co-receptor complex: SCFTIR1/AFB-Fluroxypyr-Aux/IAA.

-

Ubiquitination and Degradation : The formation of this complex targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The polyubiquitinated Aux/IAA protein is then rapidly degraded by the 26S proteasome.

-

Gene Expression Deregulation : Aux/IAA proteins normally function by repressing Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes. The degradation of Aux/IAA repressors liberates ARFs, allowing them to activate or repress the transcription of a wide array of early-response genes, including the Aux/IAA genes themselves, GH3s, and Small Auxin-Up RNAs (SAURs).

-

Physiological Disruption : The resulting massive and uncontrolled change in gene expression leads to a severe hormonal imbalance. This disrupts numerous physiological processes, including cell wall plasticity, protein synthesis, and cell division, culminating in the uncontrolled growth and eventual death of susceptible plants.

Caption: Molecular signaling pathway of fluroxypyr action in a plant cell.

Quantitative Data

3.1 Receptor Binding Affinity Quantitative structure-activity relationship (qSAR) assays using purified Arabidopsis receptor proteins show that fluroxypyr binds to multiple TIR1/AFB receptor clades, albeit with lower affinity than the natural auxin, IAA.

Table 1: Relative Binding of Fluroxypyr to Auxin Receptors

| Compound | Receptor Clade | Relative Binding Efficacy | Reference |

|---|---|---|---|

| Fluroxypyr | TIR1 | Lower than IAA | |

| Fluroxypyr | AFB2 | Lower than IAA | |

| Fluroxypyr | AFB5 | Lower than IAA; higher than to TIR1/AFB2 |

| IAA (control) | TIR1, AFB2, AFB5 | High | |

3.2 Dose-Response Data Whole-plant bioassays are used to determine the concentration of fluroxypyr required to inhibit growth or cause lethality in target species. This data is critical for determining field application rates and for characterizing herbicide resistance.

Table 2: Fluroxypyr Dose-Response Values for Bassia scoparia (Kochia)

| Population | Parameter | Value (g ae ha⁻¹) | Resistance Factor (R/S Ratio) | Reference |

|---|---|---|---|---|

| Susceptible (J01-S) | LD₅₀¹ | 20 | - | |

| Resistant (Flur-R) | LD₅₀¹ | 720 | 40 | |

| Susceptible (SUS) | GR₅₀² | 31 | - | |

| Resistant (Chot-01) | GR₅₀² | 124 | 4.0 | |

| Resistant (Chot-02) | GR₅₀² | 63 | 2.0 | |

| Resistant (Chot-03) | GR₅₀² | 49 | 1.6 |

¹LD₅₀: Lethal dose required to kill 50% of the population. ²GR₅₀: Dose required to cause a 50% reduction in shoot dry weight.

3.3 Impact on Gene Expression Fluroxypyr treatment induces significant changes in the expression of auxin-responsive genes. This response is observed in both susceptible and resistant biotypes, confirming that the herbicide is perceived at its target site even in resistant individuals.

Table 3: Effect of Fluroxypyr on Auxin-Responsive Gene Expression

| Gene Category | Expression Change | Organism | Reference |

|---|---|---|---|

| Auxin-responsive genes (general) | Increased | Bassia scoparia |

| Pro35S::GUS (reporter gene) | 8.7-fold increase | Arabidopsis thaliana | |

Experimental Protocols

4.1 Protocol: Whole-Plant Dose-Response Bioassay This protocol is adapted from methodologies used to assess herbicide resistance in weed populations.

-

Plant Preparation : Grow seeds of susceptible and potentially resistant plant populations in pots containing a standardized soil medium in a greenhouse or growth chamber. Allow seedlings to reach a specific growth stage (e.g., 8-10 cm tall) before treatment.

-

Herbicide Application : Prepare a range of fluroxypyr concentrations bracketing the expected GR₅₀ or LD₅₀ values (e.g., 0, 17.5, 35, 70, 140, 280, 560, 1100 g a.e. ha⁻¹). Apply the herbicide solutions to the plants using a calibrated cabinet spray chamber to ensure uniform coverage. Include a non-treated control for comparison.

-

Experimental Design : Arrange the treatments in a randomized complete block design with multiple replications (e.g., 8 plants per dose).

-

Incubation : Return plants to the growth chamber and maintain optimal growing conditions for a specified period (e.g., 21 days).

-

Data Collection : Assess plant response through visual injury ratings (on a scale of 0% to 100% control) and by harvesting the above-ground biomass. Dry the harvested tissue in an oven until a constant weight is achieved to determine the shoot dry weight.

-

Data Analysis : Analyze the data using non-linear regression to fit a log-logistic dose-response curve. From this curve, calculate the GR₅₀ or LD₅₀ values for each population.

References

- 1. Fluroxypyr | C7H5Cl2FN2O3 | CID 50465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wsdot.wa.gov [wsdot.wa.gov]

- 3. Enhanced metabolic detoxification is associated with fluroxypyr resistance in Bassia scoparia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

Physical and chemical properties of Fluroxypyr acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of Fluroxypyr acid. The information is presented in a structured format to facilitate easy access and comparison, with a focus on the experimental methodologies and underlying biological pathways.

Physical and Chemical Properties

Fluroxypyr acid is a synthetic auxin herbicide used for the control of broadleaf weeds.[1] It is a white crystalline solid with the chemical formula C₇H₅Cl₂FN₂O₃.[1][2][3]

Table 1: Physical Properties of Fluroxypyr Acid

| Property | Value | Reference |

| Appearance | White crystalline solid | [2] |

| Molecular Weight | 255.03 g/mol | |

| Melting Point | 232-233 °C | |

| Vapor Pressure | 3.8 x 10⁻⁶ mPa (20 °C) | |

| 9.42 x 10⁻⁷ mm Hg (25 °C) | ||

| Density | 1.09 g/cm³ (24 °C) |

Table 2: Chemical Properties of Fluroxypyr Acid

| Property | Value | Reference |

| pKa | 2.94 | |

| Octanol-Water Partition Coefficient (log P) | 0.04 (pH 7, 20 °C) | |

| -1.24 (unstated pH) | ||

| Water Solubility | 91 mg/L (20 °C, unspecified pH) | |

| 5700 mg/L (pH 5.0, 20 °C) | ||

| 7300 mg/L (pH 9.2, 20 °C) | ||

| Solubility in Organic Solvents (g/L at 20 °C) | ||

| Acetone | 51.0 | |

| Methanol | 34.6 | |

| Ethyl acetate | 10.6 | |

| Isopropanol | 9.2 | |

| Dichloromethane | 0.1 | |

| Toluene | 0.8 | |

| Xylene | 0.3 | |

| Stability | Stable in acidic media. Reacts with alkalis to form salts. Stable to heat up to its melting point and in visible light. | |

| Half-life in Water | 185 days (pH 9, 20 °C) |

Experimental Protocols

The determination of the physical and chemical properties of Fluroxypyr acid follows standardized international guidelines to ensure consistency and comparability of data. The following protocols are based on the OECD and US EPA guidelines.

Melting Point Determination (Based on OECD Guideline 102)

The melting point of Fluroxypyr acid is determined using the capillary method with a heated metal block apparatus.

-

Sample Preparation: A small amount of finely powdered, dry Fluroxypyr acid is packed into a capillary tube to a height of 3-5 mm.

-

Apparatus: A calibrated melting point apparatus with a metal block for heating and a lens for observation is used. The apparatus should have a calibrated thermometer or an equivalent temperature sensing device.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The temperature is raised at a rapid rate to approximately 10 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded as the melting range.

-

-

Data Reporting: The melting point is reported as a range of temperatures from the initial to the final stage of melting. The mean of at least two concordant measurements is reported.

Water Solubility Determination (Based on OECD Guideline 105)

The flask method is suitable for determining the water solubility of Fluroxypyr acid, which is above 10⁻² g/L.

-

Materials: Distilled or deionized water, analytical grade Fluroxypyr acid, a thermostatically controlled shaker or magnetic stirrer, and a suitable analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of Fluroxypyr acid is added to a known volume of water in a glass-stoppered flask.

-

The flask is agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) until equilibrium is reached. A preliminary test is conducted to determine the approximate time to reach equilibrium.

-

After equilibration, the solution is centrifuged or filtered to remove undissolved solid.

-

The concentration of Fluroxypyr acid in the clear aqueous solution is determined by a validated analytical method.

-

-

Data Reporting: The water solubility is reported in g/L or mg/L at the specified temperature. The mean of at least three determinations is reported.

Dissociation Constant (pKa) Determination (Based on OECD Guideline 112)

The pKa of Fluroxypyr acid can be determined by potentiometric titration.

-

Principle: A solution of the substance in water is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant.

-

Procedure:

-

A known concentration of Fluroxypyr acid is dissolved in water.

-

The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standard solution of sodium hydroxide, and the pH is recorded after each incremental addition.

-

The titration is continued until the pH change becomes negligible.

-

The pKa is calculated from the titration curve, typically at the half-equivalence point where the concentrations of the acid and its conjugate base are equal.

-

-

Data Reporting: The pKa value at a specified temperature is reported. The average of at least three determinations should be provided.

Octanol-Water Partition Coefficient (log P) Determination (Based on OECD Guideline 107 - Shake Flask Method)

The shake flask method is used to determine the log P value of Fluroxypyr acid.

-

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance in n-octanol and water.

-

Procedure:

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of Fluroxypyr acid is dissolved in either water or n-octanol.

-

The solution is placed in a vessel with the other solvent, and the mixture is shaken until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of Fluroxypyr acid in each phase is determined by a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the base-10 logarithm of P.

-

-

Data Reporting: The log P value and the temperature of the measurement are reported. For ionizable substances like Fluroxypyr acid, the pH of the aqueous phase must also be reported.

Signaling Pathway and Degradation

Mode of Action: Synthetic Auxin Signaling Pathway

Fluroxypyr acid acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and ultimately death of susceptible plants. The key steps in the signaling pathway are illustrated below.

Caption: Fluroxypyr acid binds to the TIR1/AFB auxin receptor, leading to the degradation of Aux/IAA repressor proteins and subsequent uncontrolled gene expression.

Environmental Degradation Pathway

In the environment, Fluroxypyr acid is primarily degraded by microorganisms in the soil. The major degradation products are formed through the removal of the acetic acid side chain and subsequent modifications to the pyridine ring.

Caption: The microbial degradation of Fluroxypyr acid in soil leads to the formation of primary metabolites and eventual mineralization to carbon dioxide.

References

In-Depth Technical Guide to the Safety Profile of Fluroxypyr-13C2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive Safety Data Sheet (SDS) specifically for Fluroxypyr-13C2 is not publicly available. This guide is based on the safety data for the unlabeled parent compound, Fluroxypyr, and its common esters. The isotopic labeling with Carbon-13 is not expected to significantly alter the chemical or toxicological properties of the molecule. This document is intended for informational purposes for research and development professionals and should not replace a formal risk assessment.

Executive Summary

Fluroxypyr is a selective, post-emergence herbicide used for the control of broadleaf weeds.[1][2][3] Its isotopically labeled form, this compound, is primarily utilized as an internal standard or tracer in analytical and research applications.[4] This guide provides a detailed overview of the safety, handling, and toxicological information pertinent to Fluroxypyr, which is directly applicable to this compound for laboratory safety purposes. Fluroxypyr operates by mimicking plant growth hormones called auxins, leading to uncontrolled growth and eventual death of susceptible weed species.[1] While generally having low acute toxicity to mammals, it can cause eye irritation and may be harmful if swallowed or absorbed through the skin. The primary target organ for toxicity is the kidney.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of Fluroxypyr and its labeled variant.

| Property | Value | Source |

| Analyte Name | Fluroxypyr-d2,13C2 | |

| Molecular Formula | 13C2C5D2H3Cl2FN2O3 | |

| Molecular Weight | 259.028 g/mol | |

| Accurate Mass | 257.9854 | |

| Unlabeled CAS Number | 69377-81-7 | |

| Appearance | Off-white solid powder | |

| pH | 4.16 | |

| Vapor Pressure | 9.4 x 10-7 mmHg | |

| Solubility in Water | Disperses in water | |

| Stability | Stable under normal use and storage conditions. Decomposes at elevated temperatures. | |

| Storage Temperature | -20°C |

Toxicological Data

The toxicological profile of Fluroxypyr is summarized below. The data is derived from studies on the unlabeled compound.

| Endpoint | Value | Species | Source |

| Acute Oral LD50 | >5,000 mg/kg | Rat | |

| Acute Oral LD50 | 2,405 mg/kg | Rat | |

| Acute Dermal LD50 | >2,000 mg/kg | Rat | |

| Acute Inhalation LC50 | >2,000 mg/m³ | Rat | |

| Acute Oral LD50 (Bobwhite Quail) | >2,000 mg/kg | Bird | |

| Acute Oral LD50 (Mallard Duck) | >2,000 mg/kg | Bird | |

| Acceptable Daily Intake (ADI) | 0.2 mg/kg/day | Human |

Key Toxicological Findings:

-

Target Organ: The primary target organ for Fluroxypyr toxicity is the kidney.

-

Acute Toxicity: Fluroxypyr exhibits low acute toxicity via oral and dermal routes but moderate toxicity upon inhalation.

-

Irritation: It is not a skin irritant but can cause substantial but temporary eye injury.

-

Sensitization: Not found to be a dermal sensitizer.

-

Carcinogenicity: Laboratory studies on animals did not show evidence of carcinogenicity.

-

Genotoxicity: In-vitro and animal genetic toxicity studies were negative.

-

Reproductive and Developmental Toxicity: No evidence of reproductive or developmental toxicity was observed in rats. In rabbits, while no developmental toxicity was seen with Fluroxypyr, its ester form (MHE) caused abortions at the limit dose.

Hazard Identification and Safety Precautions

This section outlines the known hazards and recommended safety protocols when handling this compound in a research setting.

GHS Hazard Statements

-

H227: Combustible liquid.

-

H304: May be fatal if swallowed and enters airways.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H410: Very toxic to aquatic life with long lasting effects.

-

H411: Toxic to aquatic life with long lasting effects.

-

H412: Harmful to aquatic life with long lasting effects.

Precautionary Measures and First Aid

| Precautionary Action | Description | First Aid Measures |

| Handling | Avoid contact with eyes, skin, and clothing. Do not breathe dust or vapor. Wash thoroughly after handling. Use in a well-ventilated area. | |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | |

| Eye Contact | Causes serious eye irritation. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Skin Contact | May cause mild skin irritation. | Immediately remove contaminated clothing and wash affected areas with soap and water. Seek medical attention if symptoms occur. |

| Inhalation | May cause mild respiratory irritation. | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if breathing problems develop. |

| Ingestion | May be fatal if swallowed and enters airways. | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. If vomiting occurs spontaneously, keep head below hips to prevent aspiration. |

Experimental Protocols and Methodologies

Detailed experimental protocols for the toxicological assessment of this compound are not available. However, the cited data for the parent compound would have been generated using standardized OECD (Organisation for Economic Co-operation and Development) or EPA (Environmental Protection Agency) guidelines for chemical safety testing.

Example of a Standard Acute Oral Toxicity Study (OECD 423):

-

Objective: To determine the median lethal dose (LD50) after a single oral administration.

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the test substance is administered by gavage.

-

A stepwise procedure is used with a few animals at each step. The outcome of the first dose group determines the dose for the next group.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A post-mortem examination is performed on all animals.

-

-

Data Analysis: The LD50 is calculated based on the mortality data.

Signaling Pathways and Mechanisms of Action

Fluroxypyr acts as a synthetic auxin herbicide. It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to an overdose of auxin-like activity in susceptible plants. This disrupts normal growth processes, causing uncontrolled cell division and elongation, which ultimately leads to the plant's death.

Recent studies have also investigated the toxic effects of Fluroxypyr esters on non-target organisms. For instance, Fluroxypyr-1-methylheptyl ester has been shown to induce apoptosis (programmed cell death) in bovine mammary gland epithelial cells by modulating the PI3K and MAPK signaling pathways and inducing endoplasmic reticulum (ER) stress.

Caption: Fluroxypyr ester's signaling pathway leading to apoptosis.

Environmental Fate and Ecotoxicity

Fluroxypyr is broken down in the environment by microbes and sunlight, with a typical soil half-life of 36 days. It has an intermediate potential to leach into groundwater and a high potential for surface runoff. It does not bioaccumulate in mammals or bioconcentrate in the food chain.

Ecotoxicity Data:

| Organism | Endpoint | Value | Source |

| Daphnia | EC50 (48h) | >100 mg/L | |

| Green Algae | EC50 (96h) | >100 mg/L | |

| Golden Orfe | LC50 (96h) | >100 mg/L | |

| Bees | LD50 (oral) | >100 µ g/bee | |

| Bees | LD50 (contact) | >100 µ g/bee |

Fluroxypyr is generally considered not toxic to birds and bees. However, it is classified as toxic to very toxic to aquatic organisms, with long-lasting effects.

Caption: GHS hazard classification workflow for Fluroxypyr.

References

Methodological & Application

Application Note: Quantitative Analysis of Fluroxypyr in Soil Samples by Isotope Dilution LC-MS/MS using Fluroxypyr-¹³C₂

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide Fluroxypyr in soil matrices. The protocol employs a solid-phase extraction (SPE) cleanup followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution using Fluroxypyr-¹³C₂ as an internal standard. This stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The method is suitable for researchers, environmental scientists, and regulatory bodies requiring reliable determination of Fluroxypyr residues in soil.

Introduction

Fluroxypyr is a selective, systemic herbicide widely used for the control of broadleaf weeds.[1] Its persistence and potential for leaching into the environment necessitate accurate monitoring in soil to assess environmental fate and ensure regulatory compliance. The complexity of the soil matrix, however, presents analytical challenges, including signal suppression or enhancement in mass spectrometry. Isotope dilution mass spectrometry is the gold standard for overcoming these challenges. By spiking the sample with a known concentration of an isotopically labeled analog of the analyte, in this case, Fluroxypyr-¹³C₂, accurate quantification can be achieved. Fluroxypyr-¹³C₂ is an ideal internal standard as it co-elutes with the native Fluroxypyr and exhibits identical chemical and physical behavior during sample extraction, cleanup, and ionization.[2]

Experimental Protocol

This protocol is adapted from established and validated environmental monitoring methodologies.[3]

1. Materials and Reagents

-

Standards: Fluroxypyr (≥99% purity), Fluroxypyr-¹³C₂ (≥99% purity, 2 ¹³C atoms)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade), Hydrochloric Acid (analytical grade)

-

Solid Phase Extraction (SPE): Polymeric reversed-phase SPE cartridges (e.g., Strata-X, 60 mg, 3 mL)

-

Other: 50 mL polypropylene centrifuge tubes, 15 mL polypropylene tubes, analytical balance, vortex mixer, centrifuge, evaporator (e.g., nitrogen stream), autosampler vials.

2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fluroxypyr and Fluroxypyr-¹³C₂ in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Fluroxypyr primary stock solution with a mixture of water and methanol (50:50 v/v) containing 0.1% formic acid.

-

Internal Standard Spiking Solution: Dilute the Fluroxypyr-¹³C₂ primary stock solution with methanol to a suitable concentration (e.g., 1 µg/mL).

3. Sample Preparation and Extraction

-

Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Spike the soil sample with a known amount of the Fluroxypyr-¹³C₂ internal standard spiking solution.

-

Add 20 mL of extraction solvent (acetonitrile with 1% formic acid).

-

Vortex the sample for 1 minute, followed by shaking on a mechanical shaker for 30 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Repeat the extraction (steps 3-5) with another 20 mL of extraction solvent.

-

Combine the supernatants and evaporate to approximately 1 mL under a gentle stream of nitrogen at 40°C.

4. Solid-Phase Extraction (SPE) Cleanup

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water with 0.1% formic acid.

-

Dilute the 1 mL concentrated extract with 9 mL of water containing 0.1% formic acid.

-

Load the diluted extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove interferences.

-

Dry the cartridge under vacuum or with nitrogen for 10 minutes.

-

Elute the analyte and internal standard with 6 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:methanol with 0.1% formic acid).

-

Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Methanol with 0.1% Formic Acid

-

-

Gradient: A suitable gradient to ensure separation of Fluroxypyr from matrix components (e.g., 10% B held for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Fluroxypyr and Fluroxypyr-¹³C₂ for quantification and confirmation.

Data Presentation

The following tables summarize the expected performance of this analytical method based on validation data from similar methodologies.[3]

Table 1: LC-MS/MS Parameters for Fluroxypyr and Fluroxypyr-¹³C₂

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Fluroxypyr | 254.9 | 181.0 | 209.0 | -22 |

| Fluroxypyr-¹³C₂ | 256.9 | 183.0 | 211.0 | -22 |

Table 2: Method Validation Data for Fluroxypyr in Soil

| Parameter | Result |

| Limit of Detection (LOD) | 0.00012 µg/g |

| Limit of Quantification (LOQ) | 0.0004 µg/g |

| Calibration Curve Range | 0.0004 - 1.0 µg/g |

| Correlation Coefficient (r²) | > 0.995 |

Table 3: Recovery and Precision Data for Spiked Soil Samples

| Spiking Level (µg/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| 0.0004 (LOQ) | 95.2 | 12.5 |

| 0.04 | 98.7 | 8.2 |

| 1.0 | 101.5 | 5.6 |

Visualizations

The following diagrams illustrate the logical workflow of the analytical protocol.

Caption: Experimental workflow for the extraction and cleanup of Fluroxypyr from soil samples.

References

Application Note: High-Throughput Analysis of Fluroxypyr Residues in Agricultural Products using Fluroxypyr-¹³C₂ by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of fluroxypyr residues in various agricultural products. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Fluroxypyr-¹³C₂, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1] This method is suitable for researchers, scientists, and professionals in the field of drug development and food safety for the reliable monitoring of fluroxypyr residues.

Introduction

Fluroxypyr is a systemic herbicide widely used for the control of broadleaf weeds in various agricultural settings, including cereals and pastures. Its potential persistence in crops necessitates sensitive and accurate analytical methods to ensure consumer safety and compliance with regulatory limits. The use of stable isotope-labeled internal standards, such as Fluroxypyr-¹³C₂, is a well-established technique for achieving the highest level of accuracy in quantitative mass spectrometry by correcting for analytical variability.[1] This document provides a comprehensive protocol for the analysis of fluroxypyr in agricultural matrices, validated with performance data presented in clear, structured tables.

Experimental Protocols

Materials and Reagents

-

Standards: Fluroxypyr (≥98% purity), Fluroxypyr-¹³C₂ (≥98% purity, isotopic purity ≥99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (≥98%)

-

QuEChERS Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent, C18 sorbent.

-

Equipment: High-speed blender/homogenizer, Centrifuge, Vortex mixer, Analytical balance, Syringe filters (0.22 µm), LC-MS/MS system with an electrospray ionization (ESI) source.

Standard Solution Preparation

-

Fluroxypyr Stock Solution (1 mg/mL): Accurately weigh 10 mg of fluroxypyr standard and dissolve in 10 mL of methanol.

-

Fluroxypyr-¹³C₂ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Fluroxypyr-¹³C₂ and dissolve in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the fluroxypyr stock solution with a mixture of methanol and water (50:50, v/v) to obtain concentrations ranging from 1 ng/mL to 100 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the Fluroxypyr-¹³C₂ stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative portion of the agricultural product (e.g., fruits, vegetables, grains) to a uniform consistency.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add 100 µL of the 100 ng/mL Fluroxypyr-¹³C₂ internal standard spiking solution.

-

Vortex vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and for high-fat matrices, 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract and dilute it with a water/methanol mixture if necessary.

-

Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Methanol with 0.1% Formic Acid

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 500 °C

-

MRM Transitions:

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Fluroxypyr | 255.1 | 181.0 | 209.0 |

| Fluroxypyr-¹³C₂ (IS) | 257.1 | 181.0 | 209.0 |

Data Presentation

Method Performance Parameters

The following tables summarize the quantitative data for the analysis of fluroxypyr in various agricultural matrices.

Table 1: Method Validation Data for Fluroxypyr in Maize. [2]

| Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Maize Straw | 0.05 | 95.2 | 5.1 |

| 0.5 | 98.7 | 3.8 | |

| 2.0 | 101.3 | 2.4 | |

| Mature Maize Grain | 0.05 | 88.4 | 7.2 |

| 0.5 | 92.1 | 4.9 | |

| 2.0 | 94.6 | 3.1 | |

| Fresh Corn | 0.05 | 84.2 | 9.4 |

| 0.5 | 89.8 | 6.3 | |

| 2.0 | 91.5 | 4.5 |

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ).

| Parameter | Value |

| Linearity Range | 0.01 - 1.0 mg/L |

| Correlation Coefficient (r²) | ≥0.994[2] |

| Limit of Detection (LOD) | 0.001 mg/kg |

| Limit of Quantification (LOQ) | 0.01 mg/kg[3] |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure from sample receipt to final data analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An optimized LC-MS/MS workflow for evaluating storage stability of fluroxypyr and halosulfuron-methyl in maize samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modification of the existing maximum residue levels for fluroxypyr in chives, celery leaves, parsley, thyme and basil and edible flowers - PMC [pmc.ncbi.nlm.nih.gov]

Application of Fluroxypyr-¹³C₂ in Water Quality Testing

Application Note and Protocol

Introduction

Fluroxypyr is a systemic herbicide widely used for the control of broadleaf weeds. Its presence in water bodies is a matter of environmental concern, necessitating sensitive and accurate analytical methods for its detection and quantification. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using an isotopically labeled version of the analyte as an internal standard. Fluroxypyr-¹³C₂ is the ¹³C-labeled form of fluroxypyr and serves as an ideal internal standard for the quantification of fluroxypyr in water samples by hyphenated chromatographic techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This application note provides a detailed protocol for the determination of fluroxypyr in water samples using Fluroxypyr-¹³C₂ as an internal standard.

The use of an isotopically labeled internal standard like Fluroxypyr-¹³C₂ is crucial as it co-elutes with the unlabeled analyte (fluroxypyr) and experiences similar effects from the sample matrix and any variations during sample preparation and analysis. This minimizes errors and improves the reliability of the quantification.

Principle of Isotope Dilution

Isotope dilution analysis relies on the addition of a known amount of an isotopically labeled standard (e.g., Fluroxypyr-¹³C₂) to the sample before any sample processing. The labeled standard is chemically identical to the native analyte. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the concentration of the analyte in the original sample can be accurately determined, compensating for any losses during sample preparation or variations in instrument response.

Caption: Principle of Isotope Dilution Mass Spectrometry for Fluroxypyr Analysis.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is adapted from established methods for fluroxypyr extraction from water.[2][3][4]

Materials:

-

Water sample

-

Fluroxypyr-¹³C₂ internal standard solution

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

pH 7.00 buffer solution

-

Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X, 200 mg, 6 mL or ISOLUTE ENV+)[2]

-

Vacuum manifold for SPE

-

Evaporator (e.g., TurboVap)

-

Autosampler vials

Procedure:

-

Sample Fortification: To a 60 mL water sample, add a known amount of Fluroxypyr-¹³C₂ internal standard solution.

-

pH Adjustment: Mix the sample with 6.0 mL of pH 7.00 buffer solution by shaking.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 6 mL of methanol followed by 6 mL of pH 7.00 buffer solution.

-

Sample Loading: Apply the water sample mixture to the conditioned SPE cartridge at a flow rate of 3-5 mL/minute.

-

Cartridge Washing: After loading, discard the eluate and dry the cartridge under vacuum for approximately 20 minutes.

-

Elution: Elute the analytes with two 2 mL portions of acetonitrile.

-

Reconstitution: Collect the eluate in a tube containing 1.0 mL of a 50:50 (v/v) methanol:water solution with 0.1% acetic acid.

-

Concentration: Concentrate the sample to approximately 0.9 mL using an evaporator at 35-40 °C under a gentle stream of nitrogen. Note: Do not allow the sample to evaporate to dryness.

-

Final Volume Adjustment: Adjust the final volume to 1.5 mL with a 50:50 (v/v) methanol:water solution containing 0.1% acetic acid.

-

Transfer: Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.

References

Application Note: Quantitative Analysis of Fluroxypyr in Soil by GC-MS with a Labeled Internal Standard

Abstract

This application note presents a detailed method for the determination of fluroxypyr, a widely used herbicide, in soil samples. The protocol employs gas chromatography-mass spectrometry (GC-MS) with a labeled internal standard for accurate and precise quantification. The methodology includes sample extraction, derivatization to a volatile ester, and subsequent GC-MS analysis. This robust and reliable method is suitable for environmental monitoring and residue analysis in research and regulatory laboratories.

Introduction

Fluroxypyr is a systemic herbicide used for the control of broadleaf weeds.[1] Its presence and persistence in soil are of environmental concern, necessitating sensitive and accurate analytical methods for its detection. Due to its low volatility and polar nature, fluroxypyr requires derivatization prior to gas chromatography (GC) analysis.[2] This protocol details a method for the analysis of fluroxypyr in soil, which involves extraction, methylation to its methyl ester, and quantification by GC-MS using a labeled internal standard. The use of a stable isotope-labeled internal standard provides high accuracy by correcting for variations in sample preparation and instrument response.

Experimental

Reagents and Materials

-

Fluroxypyr analytical standard

-

Fluroxypyr-¹³C₆ analytical standard (or other suitable labeled internal standard)

-

Methanol, HPLC grade

-

Ethyl acetate, pesticide residue grade

-

Sulfuric acid, concentrated

-

Sodium sulfate, anhydrous

-

Deionized water

-

Nitrogen gas, high purity

-

Soil samples

Equipment

-

Gas chromatograph with mass selective detector (GC-MS)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Mechanical shaker

-

Heating block or water bath

-

Evaporator (e.g., nitrogen evaporator)

-

Autosampler vials with inserts

-

Syringe filters (0.22 µm)

Standard and Sample Preparation

2.3.1. Standard Solution Preparation

Prepare stock solutions of fluroxypyr and fluroxypyr-¹³C₆ in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a labeled internal standard spiking solution (e.g., 1 µg/mL) by serial dilution in ethyl acetate.

2.3.2. Sample Extraction

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of the fluroxypyr-¹³C₆ internal standard solution.

-

Add 20 mL of ethyl acetate and acidify to pH < 2 with sulfuric acid.

-

Vortex for 1 minute, then shake on a mechanical shaker for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant (ethyl acetate layer) to a clean tube.

-

Repeat the extraction with another 20 mL of ethyl acetate.

-

Combine the extracts and dry over anhydrous sodium sulfate.

2.3.3. Derivatization

-

Evaporate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

-

Add 2 mL of a 5% sulfuric acid solution in methanol.

-

Heat the mixture at 60°C for 1 hour to convert fluroxypyr to its methyl ester.

-

After cooling, add 5 mL of deionized water and 5 mL of ethyl acetate.

-

Vortex for 1 minute and allow the layers to separate.

-

Transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the solvent to dryness and reconstitute the residue in 1 mL of ethyl acetate.

-

Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for GC-MS analysis.

GC-MS Analysis

The analysis is performed on a GC-MS system operating in electron ionization (EI) mode. The following parameters are recommended and should be optimized for the specific instrument used.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |